molecular formula C12H13N3OS B14909575 n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide

n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide

Cat. No.: B14909575
M. Wt: 247.32 g/mol
InChI Key: SEGVAADEGHDDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclopropylamine derivative with a quinoxaline-3-one precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and time, would need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of larger reactors, more efficient catalysts, and continuous monitoring of reaction parameters to ensure consistent quality and yield. Safety measures and environmental considerations would also be important factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, including factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-diones, while reduction could produce tetrahydroquinoxalines. Substitution reactions could introduce a wide range of functional groups, leading to diverse quinoxaline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a potential candidate for biological studies.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Quinoxaline derivatives are used in the development of dyes, pigments, and other industrial materials.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide would depend on its specific biological or chemical activity. In general, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The exact pathways and targets would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide include other quinoxaline derivatives, such as:

  • 2,3-Dimethylquinoxaline
  • 2-Phenylquinoxaline
  • 2,3-Dichloroquinoxaline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group. This structural feature can impart unique chemical and biological properties, making it distinct from other quinoxaline derivatives.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-cyclopropyl-3-oxo-2,4-dihydroquinoxaline-1-carbothioamide

InChI

InChI=1S/C12H13N3OS/c16-11-7-15(12(17)13-8-5-6-8)10-4-2-1-3-9(10)14-11/h1-4,8H,5-7H2,(H,13,17)(H,14,16)

InChI Key

SEGVAADEGHDDJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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